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molecular formula C14H15NO3 B1428533 2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid CAS No. 1181353-33-2

2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid

Cat. No. B1428533
M. Wt: 245.27 g/mol
InChI Key: SLTOJZPUDOLWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729064B2

Procedure details

To a solution of 4-amino-3-hydroxy-benzoic acid methyl ester (5 g, 29.91 mmol) in CH3OH (150 mL) was added cyclohexanecarbaldehyde (3.6 mL, 29.91 mmol) at room temperature. The resulting mixture was stirred at room temperature for 2 h. The solvent was removed by evaporation and CH3CN (150 mL) was added to the residue. Lead (IV) acetate (13.26 g, 29.91 mmol) was added as one portion under N2 and the resulting mixture was refluxed for 10 min. After cooling, the resulting solid was filtered and washed with CH3CN. To the filtrate was then added 3N NaOH (40 mL). The resulting mixture was stirred at 50° C. for 18 h. The solvent was removed by evaporation and the resulting residue was purified by flash chromatography on silica gel to yield 2-cyclohexyl-benzooxazole-6-carboxylic acid. MS m/z (M+H+) 246.2.
Name
4-amino-3-hydroxy-benzoic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Lead (IV) acetate
Quantity
13.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.[CH:13]1([CH:19]=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>CO>[CH:13]1([C:19]2[O:11][C:6]3[CH:5]=[C:4]([C:3]([OH:2])=[O:12])[CH:9]=[CH:8][C:7]=3[N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3.4.5.6|

Inputs

Step One
Name
4-amino-3-hydroxy-benzoic acid methyl ester
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)O)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Lead (IV) acetate
Quantity
13.26 g
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation and CH3CN (150 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with CH3CN
ADDITION
Type
ADDITION
Details
To the filtrate was then added 3N NaOH (40 mL)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 50° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)C=1OC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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